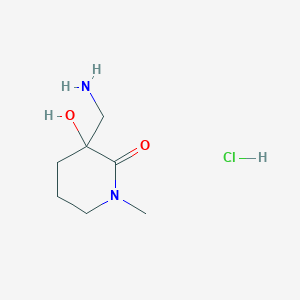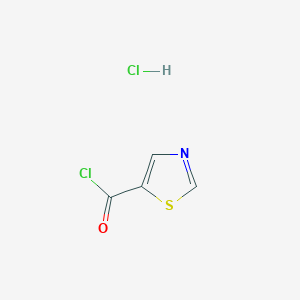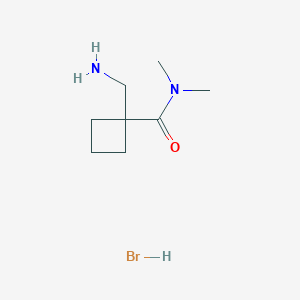
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride
Descripción general
Descripción
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidinone ring substituted with an aminomethyl group, a hydroxyl group, and a methyl group, making it a versatile intermediate in chemical synthesis.
Mecanismo De Acción
Target of Action
It is structurally similar to other compounds that have been found to inhibit the mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an essential enzyme for protein synthesis, making it a potential target for this compound.
Mode of Action
Inhibition of this enzyme would disrupt protein synthesis, leading to a halt in bacterial growth and replication .
Biochemical Pathways
This could lead to downstream effects such as disruption of bacterial growth and replication .
Result of Action
If it does inhibit mtb leurs, it could potentially halt bacterial growth and replication, leading to the death of the bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The initial step involves the cyclization of appropriate precursors to form the piperidinone ring. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, such as the reaction of the piperidinone with a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidinones.
Hydrolysis: Carboxylic acids, amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride serves as a valuable intermediate for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new compounds and materials.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-hydroxy-2-piperidinone: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(Aminomethyl)-1-methyl-2-piperidinone: Lacks the hydroxyl group, potentially altering its chemical properties and applications.
3-(Hydroxymethyl)-3-hydroxy-1-methyl-2-piperidinone: Contains a hydroxymethyl group instead of an aminomethyl group, which may influence its reactivity and use in synthesis.
Uniqueness
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the piperidinone ring, along with a methyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Propiedades
IUPAC Name |
3-(aminomethyl)-3-hydroxy-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-7(11,5-8)6(9)10;/h11H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEALVZLLUMBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-50-7 | |
| Record name | 2-Piperidinone, 3-(aminomethyl)-3-hydroxy-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)


![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)




